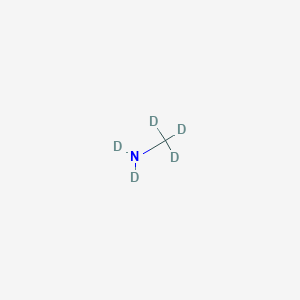

Methylamin-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methylamine-d5 (MA-d5) is a stable, isotopically labeled compound used in scientific research applications. It is a derivative of methylamine and has been labeled with deuterium (d) to create a stable and traceable compound. MA-d5 is used as a substrate in a variety of biochemical and physiological studies and is used as a reference compound in various experiments. It is also used in the synthesis of other compounds, such as pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Umwandeln von anorganischen Filmen

Methylamin-d5 wird verwendet, um anorganische Filme in Perovskit umzuwandeln . Dieser Prozess beinhaltet chemische Wechselwirkungen, die für die Umwandlung entscheidend sind .

Heilung und Verbesserung von Perovskitfilmen

Anwendungen von this compound-Gas werden verwendet, um die mit anderen Verfahren hergestellten Perovskitfilme zu „heilen“ und zu verbessern . Dies verbessert die Qualität und Leistung der Filme .

Synthese von photoaktiven Perovskiten

This compound wird in der Formulierung geeigneter photoaktiver Perovskite verwendet . Diese Perovskite haben in den letzten Jahren als vielversprechende photoaktive Materialien Aufmerksamkeit erregt .

Herstellung von Leuchtdioden (LEDs)

Hybrid-Perovskite, bei denen this compound eine bedeutende Rolle spielt, wurden verwendet, um bemerkenswerte Solarzellenleistungen und Leuchtdioden (LEDs) mit über 10 % externer Quantenausbeuten zu erzielen .

Kostengünstige Verarbeitung von Solarzellen

Die Verwendung von this compound bei der direkten Bildung von hochwertigen Perovskitfilmen ist ein Schritt in Richtung einer kostengünstigen Verarbeitung von Solarzellen .

Safety and Hazards

Methylamine-d5 is classified as Acute Tox. 3 Inhalation, Eye Dam. 1, Flam. Gas 1A, Press. Gas Liquefied gas, Skin Irrit. 2, and STOT SE 3 . It is hazardous to the respiratory system . Inhalation of methylamine vapors can cause irritation of the nose and throat, violent sneezing, burning sensation of the throat, coughing, constriction of the larynx, difficulty in breathing, pulmonary congestion, and edema of the lungs .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Methylamine-d5 primarily targets amine receptors and transporters within biological systems. These targets play crucial roles in various physiological processes, including neurotransmission and cellular signaling .

Mode of Action

Methylamine-d5 interacts with its targets by binding to amine receptors and transporters. This binding can alter the receptor’s conformation, leading to changes in cellular signaling pathways. The compound’s deuterium labeling (d5) can also influence its interaction dynamics, potentially altering its binding affinity and stability .

Biochemical Pathways

The interaction of Methylamine-d5 with amine receptors and transporters affects several biochemical pathways, including:

- Metabolic Pathways : Affecting pathways involved in the metabolism of amines and related compounds .

Pharmacokinetics

The pharmacokinetics of Methylamine-d5 involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, Methylamine-d5’s action results in altered receptor activity and neurotransmitter levels. This can lead to changes in cellular signaling and metabolic processes. At the cellular level, these effects can influence cell function, growth, and differentiation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can significantly influence the action, efficacy, and stability of Methylamine-d5. For instance:

- Other Compounds : The presence of other amines or competing substrates can affect Methylamine-d5’s binding and activity .

Methylamine-d5’s unique properties, including its deuterium labeling, make it a valuable tool in biochemical research and potential therapeutic applications.

Biochemische Analyse

Biochemical Properties

Methylamine-d5, like its parent compound methylamine, plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. These interactions often involve the nitrogen atom in Methylamine-d5, which can form bonds with other molecules and participate in reactions .

Cellular Effects

Methylamine-d5 can influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism. The exact effects can vary depending on the cell type and the concentration of Methylamine-d5 .

Molecular Mechanism

The mechanism of action of Methylamine-d5 involves its interactions with biomolecules at the molecular level. It can bind to enzymes and other proteins, potentially inhibiting or activating them. It can also influence gene expression, leading to changes in the levels of various proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methylamine-d5 can change over time. This can be due to the stability of the compound, its degradation over time, or long-term effects on cellular function. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Methylamine-d5 can vary with different dosages in animal models. At low doses, it may have minimal effects, but at higher doses, it could potentially have toxic or adverse effects .

Metabolic Pathways

Methylamine-d5 is involved in several metabolic pathways. It can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Methylamine-d5 can be transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of Methylamine-d5 can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

| { "Design of the Synthesis Pathway": "Methylamine-d5 can be synthesized through the reaction of formaldehyde-d2 and deuterium oxide with ammonium chloride followed by reduction with sodium borohydride-d4.", "Starting Materials": [ "Formaldehyde-d2", "Deuterium oxide", "Ammonium chloride", "Sodium borohydride-d4" ], "Reaction": [ "Mix formaldehyde-d2, deuterium oxide, and ammonium chloride in a round-bottom flask", "Heat the mixture to 70-80°C and stir for 12-24 hours", "Cool the mixture to room temperature and add sodium borohydride-d4 slowly with stirring", "Continue stirring for 2-3 hours", "Filter the mixture to remove any solids", "Evaporate the solvent under reduced pressure to obtain methylamine-d5" ] } | |

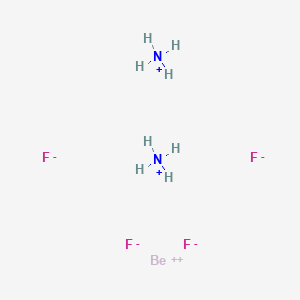

| 14779-55-6 | |

Molekularformel |

CH6ClN |

Molekulargewicht |

73.55 g/mol |

IUPAC-Name |

(2H)chlorane;N,N,1,1,1-pentadeuteriomethanamine |

InChI |

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1D3;/hD3 |

InChI-Schlüssel |

NQMRYBIKMRVZLB-MIOFBDNISA-N |

Isomerische SMILES |

[2H]C([2H])([2H])N([2H])[2H].[2H]Cl |

SMILES |

CN |

Kanonische SMILES |

CN.Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B76967.png)

![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)